

Physicochemical Properties of Nybomycin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nybomycin

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Nybomycin is a unique heterocyclic antibiotic first isolated from *Streptomyces* species in 1955. It has garnered significant interest due to its unusual "reverse antibiotic" activity, showing greater potency against fluoroquinolone-resistant bacterial strains than their susceptible counterparts. This technical guide provides a comprehensive overview of the core physicochemical properties of **nybomycin**, detailed experimental protocols for its characterization, and visualizations of its biochemical pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of **nybomycin** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Physicochemical Properties of **Nybomycin**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 30408-30-1 | [1][2] |
| Molecular Formula | C ₁₆ H ₁₄ N ₂ O ₄ | [1][2] |
| Molecular Weight | 298.3 g/mol | [1][3] |
| Appearance | Tan to dark tan solid; Needles from acetic acid | [1][2] |
| Melting Point | 325-330 °C | [2] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [3] |
| Optical Activity | Optically inactive | [2] |

Table 2: Solubility Profile of **Nybomycin**

| Solvent | Solubility | Reference(s) |
|---------------------------|--|--------------|
| Water | Poorly soluble / Very slightly soluble | [1][4] |
| DMF (Dimethylformamide) | Soluble | [1] |
| DMSO (Dimethyl sulfoxide) | Soluble | [1] |
| Methanol | Moderately soluble | [1] |
| Ethanol | Moderately soluble | [1] |
| Glacial Acetic Acid | Soluble with warming | [3][4] |
| Concentrated Acids | Soluble | [2] |
| Alkalies | Very slightly soluble | [2] |
| Common Organic Solvents | Very slightly soluble / Poorly soluble | [2][4] |

Table 3: Spectroscopic Data for **Nybomycin**

| Spectroscopic Method | Data | Reference(s) |
|-------------------------------|---|--------------|
| UV-Vis (in Ethanol) | λ_{max} : 266 nm, 285 nm | [2] |
| ^1H NMR (400 MHz) | δ (ppm): 4.01 (3H, s, CH ₃ -11), 2.49 (3H, s, CH ₃ -13), 6.42 (2H, s, CH ₂ -14), 7.47 (1H, s, CH-3), 8.59 (1H, s, CH-5), 6.78 (1H, s, CH-7) | [5] |
| ^{13}C NMR (100 MHz) | δ (ppm): 33.8 (CH ₃ -11), 16.2 (CH ₃ -13), 86.8 (CH ₂ -14), 122.5 (CH-3), 116.7 (CH-5), 117.8 (CH-7), 140.2 (C-4), 118.8 (C- 4a), 117.1 (C-5a), 155.0 (C-6), 130.9 (C-9a), 138.2 (C-10), 124.7 (C-10a), 163.3 (C-2), 160.0 (C-8), 169.0 (C-12) | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the isolation, purification, and spectroscopic analysis of **nybomycin**.

Isolation and Purification of Nybomycin

This protocol is based on methods described for the extraction of **nybomycin** from *Streptomyces* cultures.[6]

- Fermentation: Inoculate a suitable production medium (e.g., Dextrose-Neopeptone-Peptone Medium, DNPM) with a high-yielding strain of a **nybomycin**-producing *Streptomyces* species (e.g., *S. albus*). Incubate the cultures at 28°C for 7 days with shaking.
- Extraction:
 - Separate the mycelium from the culture broth by centrifugation or filtration.

- Extract the metabolites from the supernatant using an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
- Concentrate the organic extract in vacuo to yield a crude extract.
- Fractionation:
 - Subject the crude extract to normal-phase column chromatography on a silica gel support.
 - Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with dichloromethane, ethyl acetate, and methanol.[6]
 - Monitor the fractions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing **nybomycin**.
- Purification:
 - Pool the **nybomycin**-containing fractions and concentrate them.
 - Perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) followed by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain pure **nybomycin**. [5]
- Crystallization: Recrystallize the purified **nybomycin** from glacial acetic acid to obtain needle-like crystals.[2]

Spectroscopic Analysis

1. UV-Visible (UV-Vis) Spectroscopy

This general protocol is for determining the absorption maxima of **nybomycin**.

- Sample Preparation: Prepare a dilute solution of purified **nybomycin** in a UV-transparent solvent, such as absolute ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent (ethanol) as a blank reference to zero the instrument.
- Data Acquisition: Scan the sample across a wavelength range of 200-400 nm.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). For **nybomycin** in ethanol, characteristic peaks are observed at 266 nm and 285 nm.[\[2\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

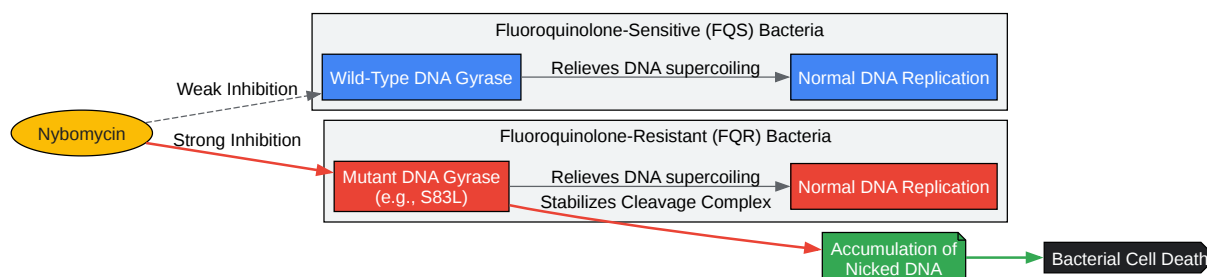
This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra for structural elucidation of **nybomycin**.

- Sample Preparation: Dissolve approximately 1-5 mg of purified **nybomycin** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3 , although solubility may be a limiting factor). Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the instrument to ensure magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- Data Processing and Analysis:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase and baseline correct the resulting spectra.
- Integrate the signals in the ^1H spectrum and reference the chemical shifts to the residual solvent peak.
- Analyze the chemical shifts, coupling constants (for ^1H), and signal multiplicities to elucidate the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically required for complete structural assignment.[5]

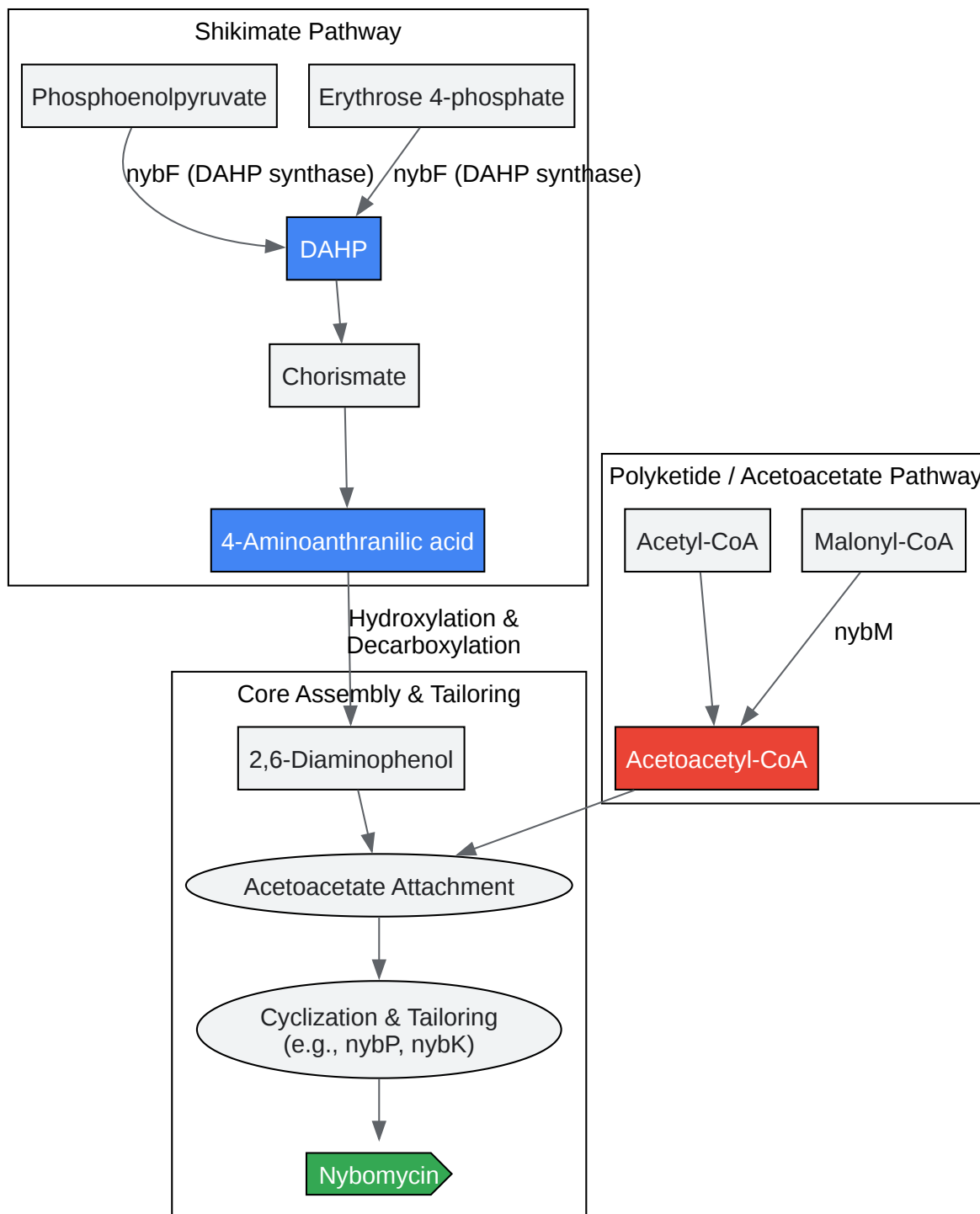
Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological and experimental processes. The following diagrams, generated using Graphviz, illustrate the mechanism of action, biosynthesis, and isolation workflow for **nybomycin**.



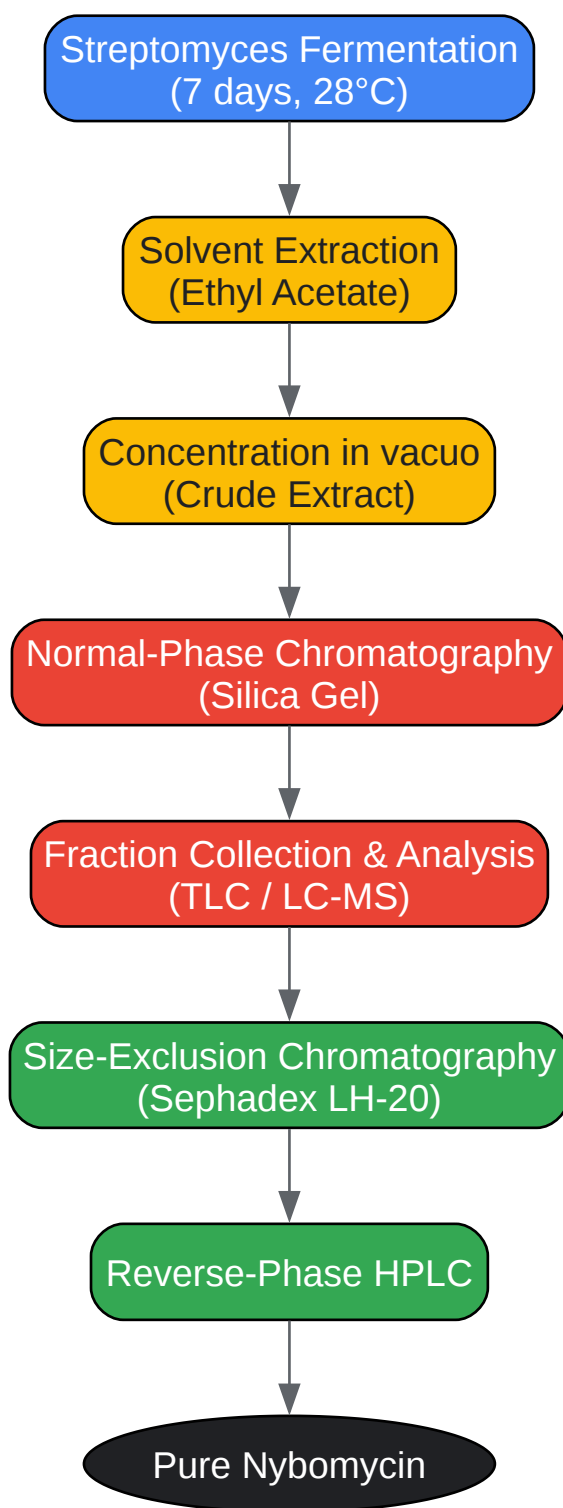
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Caption: Mechanism of **Nybomycin**'s "reverse antibiotic" activity.



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Caption: Proposed biosynthetic pathway of **nybomycin**.



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